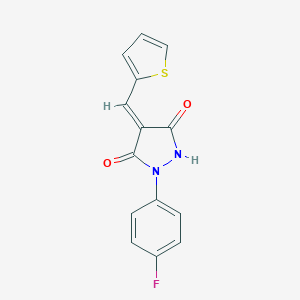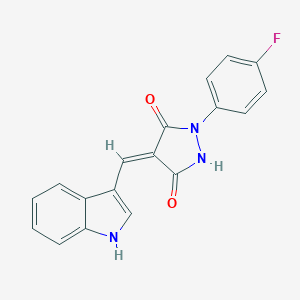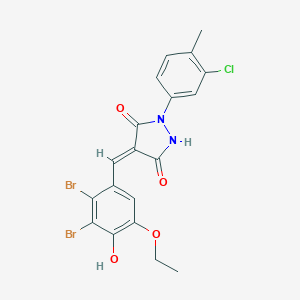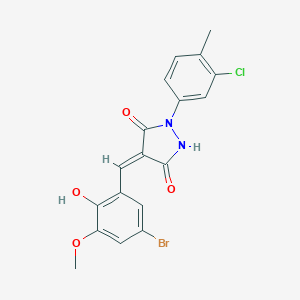![molecular formula C23H19BrN2O3 B301682 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research. BTBC belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to ER stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects in cancer cells, including the induction of ER stress, activation of the unfolded protein response, inhibition of the proteasome activity, and induction of apoptosis. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Future Directions
There are several future directions for research on 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including the development of more efficient synthesis methods, the investigation of its antitumor activity in vivo, the identification of its target proteins within the proteasome, and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a combination therapy with other chemotherapy drugs, as well as its potential application in other diseases beyond cancer.
Synthesis Methods
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a one-pot, three-component reaction between 4-bromobenzaldehyde, malononitrile, and 2-hydroxybenzyl alcohol. The reaction is carried out in the presence of a catalytic amount of piperidine in ethanol under reflux conditions. The resulting product is purified using column chromatography, and its structure is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
properties
Product Name |
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molecular Formula |
C23H19BrN2O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H19BrN2O3/c24-15-10-8-14(9-11-15)13-28-19-6-2-1-4-16(19)21-17(12-25)23(26)29-20-7-3-5-18(27)22(20)21/h1-2,4,6,8-11,21H,3,5,7,13,26H2 |
InChI Key |
PPONYDQKCWMCKR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)


![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)


![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)